Dihydrodehydrodiconiferyl Alcohol is a naturally occurring phenylpropanoid belonging to the class of lignans. It is a dihydrobenzo[b]furan neolignan commonly found in various plant species, including but not limited to Viburnum lutescens [], Vitex rotundifolia [], Cupressus duclouxiana [], Securidaca inappendiculata [], Centaurea ensiformis [], Codonopsis pilosula [], Litsea cubeba [], Xanthium sibiricum [], Valeriana officinalis var. latifolia [], Leontopodium leontopodioides [], Illicium henryi [], Eleutherococcus senticosus [, , ], Silybum marianum [], Spiraea salicifolia [], Salacia chinensis [], Origanum vulgare [], Pterospermum semisagittatum [], Commelina communis [], Viola philippica [], Arctium lappa [], Pinus taeda [], Acrostichum aureum [], Clematis manshurica [], and Campanula takesimana []. This compound plays a role in plant defense mechanisms and exhibits various biological activities, including antioxidant, anti-inflammatory, and cytotoxic properties.
Dihydrodehydrodiconiferyl alcohol is a complex organic compound classified as a neolignan, which is a type of lignan characterized by the presence of two phenylpropanoid units linked through a carbon-carbon bond. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Dihydrodehydrodiconiferyl alcohol is primarily derived from natural sources, particularly from the leaves of plants such as Glochidion obovatum. It can also be synthesized in the laboratory, which allows for the study of its properties and potential derivatives.
The synthesis of dihydrodehydrodiconiferyl alcohol has been achieved through several methods, with notable approaches including:
The synthesis often includes controlling reaction conditions such as temperature, solvent choice, and catalyst concentration to optimize yields and selectivity for desired stereoisomers.
Dihydrodehydrodiconiferyl alcohol features a specific molecular structure characterized by:
Dihydrodehydrodiconiferyl alcohol participates in various chemical reactions due to its reactive hydroxyl groups and double bonds. Some notable reactions include:
The kinetics and mechanisms of these reactions are influenced by factors such as pH, temperature, and the presence of catalysts or inhibitors.
The biological activity of dihydrodehydrodiconiferyl alcohol is thought to be linked to its ability to interact with cellular receptors and enzymes. For example:
The mechanism may involve modulation of signaling pathways related to cell growth and differentiation, although detailed molecular pathways require further investigation.
Scientific Uses:
Dihydrodehydrodiconiferyl alcohol (DDDC) originates from the oxidative coupling of two coniferyl alcohol molecules, primarily through 8-5′ (phenylcoumaran) and 8-O-4′ linkages. This process begins when plant peroxidases or laccases generate phenoxy radicals from coniferyl alcohol monomers. The 8-5′ coupling involves bonding between the C8 of one coniferyl alcohol unit and the C5′ of the aromatic ring of another, resulting in dehydrodiconiferyl alcohol as the immediate precursor to DDDC. This intermediate subsequently undergoes reduction to form DDDC. In parallel, 8-O-4′ coupling generates guaiacylglycerol 8-O-4′ coniferyl alcohol ethers, which represent alternative metabolic branches in lignan biosynthesis. These coupling reactions are not random but are governed by the chemical stability of the quinone methide intermediates formed during radical coupling, with the 8-5′ pathway being particularly prominent in gymnosperms like Pinus taeda (loblolly pine) cell cultures where DDDC accumulates [1] [5]. Crucially, these dimerization processes occur intracellularly through soluble peroxidases, distinguishing them from macromolecular lignin assembly in cell walls [10].
Dirigent proteins play a pivotal role in determining the regiochemistry and stereochemistry of monolignol coupling. These proteins lack oxidative activity but position coniferyl alcohol radicals to ensure specific bond formation (e.g., 8-5′ over 8-8′). While dirigents are well-characterized for 8-8′ linked lignans like pinoresinol, their involvement in 8-5′ couplings (yielding dehydrodiconiferyl alcohol precursors for DDDC) remains under investigation. Evidence suggests that species producing optically enriched DDDC derivatives likely employ dirigent-like mechanisms during quinone methide formation. The absence of dirigent mediation could explain racemic mixtures observed in some plants. Recent studies propose that dirigent proteins might collaborate with peroxidases to channel intermediates toward specific metabolic pathways, preventing uncontrolled polymerization and favoring lignan over lignin biosynthesis [1] [5].
Table 1: Stereoisomers and Optical Properties of DDDC and Precursors
Compound | Configuration | Optical Rotation [α]D | Plant Source |
---|---|---|---|
Dehydrodiconiferyl alcohol | (+)-(7S,8R) | +36.3° (MeOH) | Pinus taeda |
Dehydrodiconiferyl alcohol | (-)-(7R,8S) | -44.6° (MeOH) | Pinus taeda |
DDDC aglycone | (-)-(7R,8S) | -8.5° (acetone) | Pteris vittata (fern) |
Synthetic DDDC derivative | (±)-(7',8') | +5.1°/-9.18° (MeOH) | N/A (synthetic) |
The conversion of dehydrodiconiferyl alcohol to DDDC is catalyzed by NADPH-dependent reductases, specifically phenylcoumaran benzylic ether reductases (PCBERs). These enzymes reduce the benzylic ether (7-O-4′) within the phenylcoumaran ring system, yielding dihydrobenzofuran structures characteristic of DDDC. PCBERs belong to the pinoresinol-lariciresinol reductase (PLR) superfamily and exhibit unique regiospecificity. Unlike enantiospecific PLRs in 8-8′ lignan biosynthesis, PCBERs reduce both (+)- and (-)-antipodes of dehydrodiconiferyl alcohol with similar efficiency, utilizing the pro-R hydride of NADPH. This activity has been confirmed in recombinant enzymes from Pinus taeda expressed in E. coli. The reduction proceeds via stereoselective addition of hydride to the quinone methide intermediate, generating the 7R,8S configuration predominant in natural DDDC. This step is critical for diverting metabolites from lignin polymerization toward lignan storage forms [1] [5].
Glycosylation enhances the solubility and stability of DDDC, facilitating vacuolar storage. Uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) catalyze the attachment of glucose or xylose to the aliphatic 9-OH group (from the propanol side chain). The glucoside derivative, dihydrodehydrodiconiferyl alcohol 9-O-β-glucoside, functions as a cytokinin-like growth promoter in tobacco (Nicotiana tabacum) pith cultures. Its concentration increases 100-fold upon cytokinin exposure, suggesting regulatory interplay. A rarer derivative, dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside (C₂₅H₃₂O₁₀, MW 492.5 g/mol), has been isolated from Saussurea medusa and Cinnamomum subavenium. Glycosylation likely occurs after reduction, as evidenced by tracer studies showing coniferyl alcohol → dehydrodiconiferyl alcohol → DDDC → glucoside sequence in Vinca rosea tumors [4] [9] [10].
Table 2: Glycosylated Derivatives of DDDC
Derivative | Glycosyl Moiety | Molecular Formula | Molecular Weight (g/mol) | Biological Context |
---|---|---|---|---|
DDDC 9-O-β-glucoside | Glucose | C₂₆H₃₄O₁₁ | 514.5 | Cytokinin-like activity in tobacco pith |
DDDC 9-O-β-D-xylopyranoside | Xylose | C₂₅H₃₂O₁₀ | 492.5 | Detected in Saussurea medusa |
Structural diversification of DDDC includes demethylation at C3/C3′ (yielding catechol derivatives) and acylation of aliphatic/alcoholic hydroxyl groups. 3-O-Demethyldihydrodehydrodiconiferyl alcohol exemplifies demethylated forms found in Lawsonia alba and ferns like Pteris vittata. This modification is catalyzed by cytochrome P450-dependent demethylases, increasing phenolic reactivity. Acylation employs coenzyme A thioesters (e.g., p-coumaroyl-CoA, feruloyl-CoA) to form esters. For instance, cryptosporin (isolated from Cryptomeria japonica) contains a p-coumaroyl group esterified at C9. These modifications alter physicochemical properties—acyl groups enhance lipophilicity, potentially influencing membrane localization or bioactivity. The metabolic flexibility is evident in gymnosperms where DDDC derivatives accumulate as cell wall-associated components or defensive compounds [1] [6].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: